1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid structure elucidation
1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Abstract
The convergence of pyridine and pyrazole scaffolds in a single molecular entity presents a compelling opportunity for drug discovery and materials science.[1][2] 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest, embodying the rich pharmacological potential of both parent moieties.[3][4] The precise and unambiguous determination of its molecular structure is a prerequisite for understanding its chemical behavior, developing structure-activity relationships (SAR), and ensuring intellectual property claims. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this target compound, integrating synthesis with advanced spectroscopic and analytical methodologies. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and analytical science, offering not just protocols, but the underlying scientific rationale for each step in the analytical workflow.
Introduction: The Scientific Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4] Similarly, the pyridine ring is a cornerstone of numerous pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability. The combination of these two heterocycles with a carboxylic acid functional group—a key pharmacophore for interacting with biological targets—results in a molecule with high potential for novel therapeutic applications, such as kinase or protease inhibition.[5][6]
Given the possibility of forming multiple isomers during synthesis (e.g., 1-(pyridin-2-yl)-, 1-(pyridin-3-yl)-, or different pyrazole substitution patterns), a robust and systematic characterization is not merely procedural but essential for guaranteeing the identity of the synthesized compound. This guide outlines a self-validating analytical workflow designed to provide unequivocal proof of structure.
Synthesis and Purification Pathway
The logical synthesis of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves a classical heterocyclic condensation reaction. The causality behind this choice lies in its efficiency and regiochemical control, starting from commercially available precursors.
Proposed Synthetic Route
The synthesis proceeds via a two-step process: (1) condensation of 4-hydrazinopyridine with diethyl acetylenedicarboxylate to form the ethyl ester intermediate, followed by (2) saponification to yield the final carboxylic acid.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis
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Step 1: Ester Formation. To a solution of 4-hydrazinopyridine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in absolute ethanol (20 mL/g), add diethyl acetylenedicarboxylate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the crude product via column chromatography (Silica gel, hexane:ethyl acetate gradient) to obtain Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: Saponification
-
Step 2: Hydrolysis. Dissolve the purified ester (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction vessel in an ice bath and acidify the solution to pH ~4-5 by the dropwise addition of 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any remaining organic impurities.
-
Dry the product under high vacuum to yield 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid as a solid. The purity can be assessed by melting point determination and HPLC.
Integrated Analytical Workflow for Structure Elucidation
A multi-pronged analytical approach is crucial. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the first line of analysis, providing the exact mass of the molecule and, by extension, its elemental composition. This is a critical step to validate the outcome of the synthesis.
Experimental Protocol: HRMS
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Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Data Acquisition: Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy (< 5 ppm). Acquire data over a mass range of m/z 50-500.
Data Presentation: Expected HRMS Data
The molecular formula for 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is C₉H₇N₃O₂. The expected monoisotopic mass is 189.0538 Da.
| Adduct | Ion Formula | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | [C₉H₈N₃O₂]⁺ | 190.0611 | 190.0610 ± 0.0009 |
| [M+Na]⁺ | [C₉H₇N₃O₂Na]⁺ | 212.0430 | 212.0429 ± 0.0011 |
| [M-H]⁻ | [C₉H₆N₃O₂]⁻ | 188.0465 | 188.0466 ± 0.0009 |
Table based on predicted values for the molecular formula.[7]
Expertise & Trustworthiness: Observing a mass with an error of less than 5 ppm from the calculated value for the expected formula provides extremely high confidence in the elemental composition. The presence of both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species is characteristic of an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid group.
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the successful incorporation of the carboxylic acid and the integrity of the heterocyclic rings.
Experimental Protocol: FT-IR
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Sample Preparation (KBr Pellet): Grind approximately 1 mg of the dried compound with 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[8]
-
Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Implication |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | Confirms the presence of the hydrogen-bonded -COOH group.[9][10] |
| ~1725 - 1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Indicates the carbonyl of the acid, confirming the hydrolysis step.[10][11] |
| ~1600, ~1510 | Medium | C=C / C=N stretches (Aromatic) | Characteristic of the pyridine and pyrazole rings. |
| ~1300 | Medium | C-O stretch / O-H bend | Coupled vibrations associated with the carboxylic acid group. |
Causality Behind Interpretation: The most telling feature is the extremely broad O-H absorption overlapping the C-H stretches.[9] This is the hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state. This, combined with the strong carbonyl (C=O) absorption, provides definitive evidence for the -COOH functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it solubilizes the polar compound and allows for the observation of exchangeable protons like the carboxylic acid -OH and the pyrazole N-H (if present, though in this N-substituted isomer, it is absent).
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration of all proton signals, including the potentially broad COOH proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Run a gradient-selected COSY experiment to identify proton-proton (¹H-¹H) coupling networks, which is essential for assigning protons on the same ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for unambiguous carbon signal assignment.
-
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~13.5 | br s | 1H | - | COOH | Highly deshielded, exchangeable proton of the carboxylic acid. |
| ~8.80 | d | 2H | J = 6.0 | H-2', H-6' (Pyridine) | Protons alpha to the pyridine nitrogen are strongly deshielded. AA'BB' system. |
| ~8.45 | s | 1H | - | H-5 (Pyrazole) | Proton on the pyrazole ring, typically a sharp singlet. |
| ~8.05 | d | 2H | J = 6.0 | H-3', H-5' (Pyridine) | Protons beta to the pyridine nitrogen. AA'BB' system. |
| ~7.10 | s | 1H | - | H-4 (Pyrazole) | The second proton on the pyrazole ring, a sharp singlet. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C OOH | Carboxylic acid carbonyl carbon. |
| ~151.0 | C-2', C-6' | Pyridine carbons alpha to nitrogen are highly deshielded. |
| ~145.0 | C-4' | Quaternary pyridine carbon attached to the pyrazole nitrogen. |
| ~142.0 | C-5 | Pyrazole carbon adjacent to two nitrogen atoms. |
| ~139.0 | C-3 | Pyrazole carbon attached to the carboxylic acid. |
| ~118.0 | C-3', C-5' | Pyridine carbons beta to nitrogen. |
| ~110.0 | C-4 | The final pyrazole carbon. |
Note: The predicted chemical shifts are based on established values for pyridine and pyrazole derivatives and are subject to minor variations.[8][12]
Connectivity Analysis via 2D NMR
A COSY experiment is vital to confirm the pyridine ring assignments. It will show a strong correlation between the signals at ~8.80 ppm (H-2'/6') and ~8.05 ppm (H-3'/5'), confirming they are on the same spin system. The pyrazole protons (H-4 and H-5) will appear as isolated singlets with no COSY cross-peaks, confirming their positions on the pyrazole ring.
Caption: Expected ¹H-¹H COSY correlations.
An HSQC spectrum will then definitively link these proton signals to their respective carbon signals listed in the table, completing the structural puzzle. For instance, the proton signal at ~8.80 ppm will show a cross-peak to the carbon signal at ~151.0 ppm.
Final Structure Confirmation
The collective data provides an unambiguous confirmation of the structure:
-
HRMS confirms the elemental formula is C₉H₇N₃O₂.
-
FT-IR confirms the presence of the carboxylic acid and the aromatic heterocyclic framework.
-
¹H and ¹³C NMR provide the exact number and type of protons and carbons. The chemical shifts are consistent with a pyridin-4-yl substituent on a pyrazole ring.
-
2D NMR establishes the connectivity, proving the AA'BB' pattern of the 4-substituted pyridine ring and the isolated nature of the two protons on the pyrazole ring. The specific downfield shift of the pyrazole H-5 proton is characteristic of its position adjacent to the N-pyridinium system.
This systematic and multi-faceted approach ensures the highest level of scientific integrity, leaving no ambiguity in the final structural assignment of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid.
References
-
G. A. R. Y. Hana, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Chemsrc. (n.d.). 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
S. K. M. Saad, et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 22, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 22, 2026, from [Link]
-
A. A. Al-Amiery, et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]
-
De Gruyter. (2018). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (2020). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved January 22, 2026, from [Link]
-
Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2018). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (2010). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 22, 2026, from [Link]
-
Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved January 22, 2026, from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [chemicalbook.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
